1-Methyl-3-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-1,2-dihydropyrazin-2-one
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Overview
Description
1-Methyl-3-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-1,2-dihydropyrazin-2-one is a complex organic compound featuring a spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates to form spirocyclic β-lactams, followed by reduction of the β-lactam ring . The reaction conditions often require specific catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated synthesis platforms to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce amines or hydrocarbons.
Scientific Research Applications
1-Methyl-3-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-1,2-dihydropyrazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a bioisostere of piperidine.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to mimic the activity of other bioactive compounds, such as piperidine . This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features.
1-Azaspiro[3.3]heptane: Known for its bioisosteric properties.
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid: Used in the synthesis of amino acids.
Uniqueness
1-Methyl-3-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-1,2-dihydropyrazin-2-one is unique due to its specific combination of a spirocyclic core with a dihydropyrazinone moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-methyl-3-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-19-8-7-18-15(16(19)21)20-11-17(12-20)9-14(10-17)13-5-3-2-4-6-13/h2-8,14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIICFYUAEHDAOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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